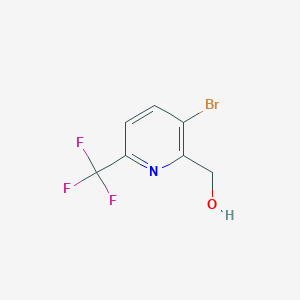

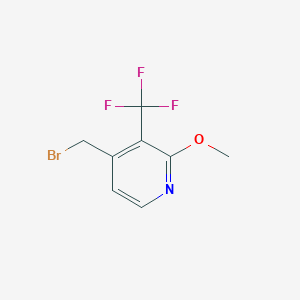

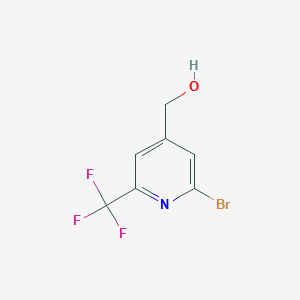

2-Bromo-6-(trifluoromethyl)pyridine-4-methanol

Vue d'ensemble

Description

2-Bromo-6-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Synthesis Analysis

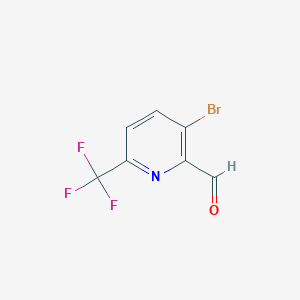

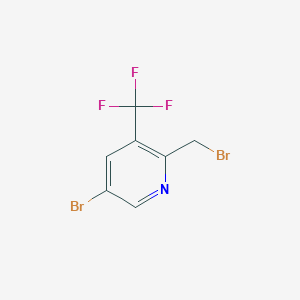

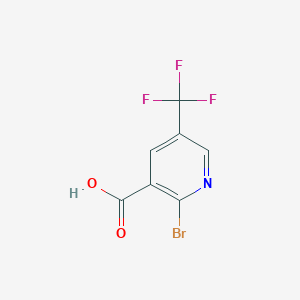

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which includes 2-Bromo-6-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Molecular Structure Analysis

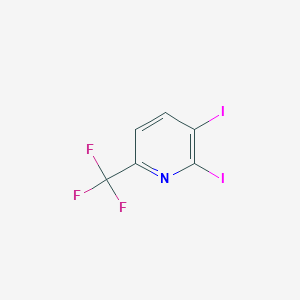

The molecular formula of 2-Bromo-6-(trifluoromethyl)pyridine is C6H3BrF3N . The molecular weight is 225.99 .Chemical Reactions Analysis

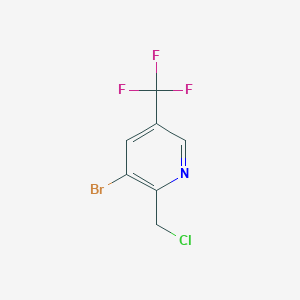

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis

The physical state of 2-Bromo-6-(trifluoromethyl)pyridine is solid . It appears white to pale yellow . The melting point is between 45.0-54.0°C .Applications De Recherche Scientifique

Organic Synthesis

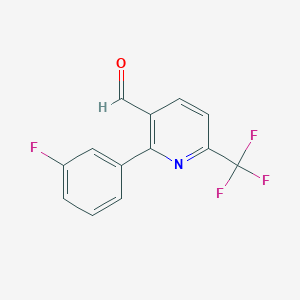

2-Bromo-6-(trifluoromethyl)pyridine-4-methanol: is a valuable building block in organic synthesis. Its bromo and trifluoromethyl groups make it a versatile reagent for constructing complex molecules. It can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds, which is fundamental in creating pharmaceuticals and agrochemicals .

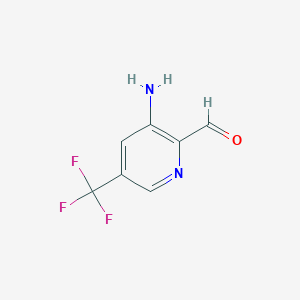

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various biologically active molecules. Its modification through substitution reactions allows for the creation of new compounds with potential therapeutic effects, such as antiviral, antibacterial, and anticancer agents .

Material Science

The trifluoromethyl group in this compound imparts unique properties to materials, such as increased thermal stability and chemical resistance. This makes it useful in the development of advanced materials for aerospace and automotive industries .

Catalysis

This compound can act as a ligand for transition metal catalysts, which are used in a wide range of chemical reactions. The presence of the trifluoromethyl group can enhance the catalyst’s performance, leading to more efficient and selective transformations .

Fluorine Chemistry

Fluorinated compounds like 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol are essential in the field of fluorine chemistry. They are used to introduce fluorine atoms into target molecules, which can dramatically alter the molecule’s physical, chemical, and biological properties .

Agrochemical Research

In agrochemical research, this compound is used to develop new pesticides and herbicides. Its structural motif is common in many active ingredients, and its reactivity allows for the synthesis of compounds with specific modes of action against pests and weeds .

Environmental Studies

The environmental fate of fluorinated pyridines, including this compound, is of interest in environmental studies. Researchers investigate their breakdown products and persistence in the environment to assess their impact and ensure safe usage .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods. They help in the quantification and identification of various substances in complex mixtures .

Mécanisme D'action

Target of Action

It’s known that the compound belongs to the class of pyridines, which are widely used in medicine, pesticides, dyes, and rubber industries . The respiratory system is indicated as a target organ , suggesting that the compound might interact with receptors or enzymes in this system.

Mode of Action

One of the common reactions involving pyridine compounds is regioselective deprotonation . This reaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Given the compound’s potential interaction with the respiratory system , it might influence pathways related to respiratory function.

Result of Action

Given its potential interaction with the respiratory system , it might have effects on respiratory function at the molecular and cellular level.

Action Environment

The compound is soluble in methanol , indicating that its action, efficacy, and stability might be influenced by the solvent environment. Furthermore, it’s recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could also affect its action.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-bromo-6-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDVRDOGTXEBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(trifluoromethyl)pyridine-4-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

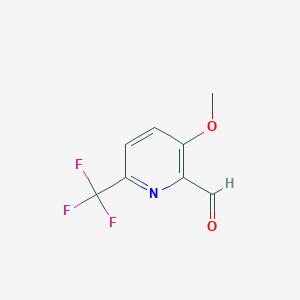

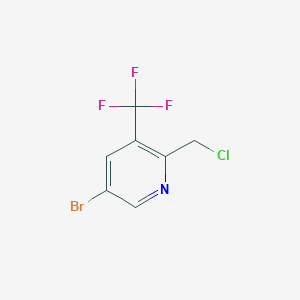

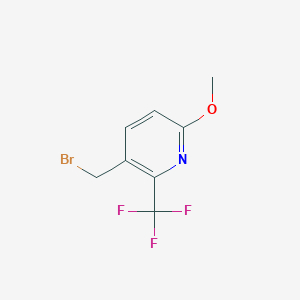

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.